molecular formula C20H17BrN2OS2 B2776485 3-(4-bromophenyl)-2-((2-methylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 687566-84-3

3-(4-bromophenyl)-2-((2-methylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

Cat. No. B2776485
CAS RN: 687566-84-3
M. Wt: 445.39
InChI Key: UTJTZGANTFGOMB-UHFFFAOYSA-N
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Description

3-(4-bromophenyl)-2-((2-methylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C20H17BrN2OS2 and its molecular weight is 445.39. The purity is usually 95%.
BenchChem offers high-quality 3-(4-bromophenyl)-2-((2-methylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-bromophenyl)-2-((2-methylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor Activity

  • Compounds derived from thieno[3,2-d]pyrimidine have shown potent anticancer activity against human cancer cell lines, including breast adenocarcinoma, cervical carcinoma, and colonic carcinoma. These compounds have been compared favorably with doxorubicin, a well-known anticancer drug (Hafez & El-Gazzar, 2017).

Antimicrobial Properties

  • Some thieno[3,2-d]pyrimidine derivatives have been investigated for their antimicrobial activities. These compounds have been incorporated into polyurethane varnish and printing ink paste, exhibiting significant antimicrobial effects (El‐Wahab et al., 2015).

Anti-HIV-1 Activity

  • Derivatives of pyrimidin-4(3H)-one, including thio derivatives, have been synthesized and evaluated for their activity against the human immunodeficiency virus (HIV-1). Some compounds demonstrated virus-inhibiting properties in vitro (Novikov et al., 2004).

Synthesis and Characterization

  • Various thieno[3,2-d]pyrimidine derivatives have been synthesized, highlighting the versatility of these compounds in chemical synthesis. These include exploring different substituents and studying their physicochemical properties (Zadorozhny et al., 2010).

Anticonvulsant Activity

  • Some 6-methyl-2-((2-oxo-2-arylethyl)thio)pyrimidin-4(3H)-one derivatives were synthesized and screened for anticonvulsant activity. This study revealed a structure-activity relationship that could be beneficial in developing new anticonvulsant drugs (Severina et al., 2019).

Dual Inhibitory Action

  • Certain thieno[2,3-d]pyrimidine antifolates have shown potent dual inhibitory action against thymidylate synthase and dihydrofolate reductase. This dual action suggests potential applications in cancer therapy (Gangjee et al., 2008).

Antioxidant Properties

  • Pyrimidine derivatives have been synthesized and evaluated for their antioxidant properties, showcasing their potential use in various therapeutic applications (Akbas et al., 2018).

properties

IUPAC Name

3-(4-bromophenyl)-2-[(2-methylphenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17BrN2OS2/c1-13-4-2-3-5-14(13)12-26-20-22-17-10-11-25-18(17)19(24)23(20)16-8-6-15(21)7-9-16/h2-9H,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTJTZGANTFGOMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)Br)SCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17BrN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-bromophenyl)-2-((2-methylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

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